Diosmetin-d3 3-O-β-D-Glucuronide
Description
Deuterium Incorporation Patterns in the Methoxy Group
Diosmetin-d3 3-O-β-D-glucuronide features selective deuterium labeling at the methoxy (-OCH3) group, where three hydrogen atoms are replaced by deuterium (CD3). This isotopic substitution is evident in its molecular formula, C22H17D3O12 , which differs from the non-deuterated analogue (C22H20O12) by a mass increase of 3 atomic mass units (AMU) . Nuclear magnetic resonance (NMR) studies confirm the specificity of deuterium incorporation, with the methoxy group’s protons (δH 3.85–3.89 ppm in non-deuterated forms) absent in the deuterated compound .
The isotopic labeling preserves the compound’s stereochemical integrity while enabling precise tracking in metabolic studies. For example, the CD3 group exhibits a distinct vibrational signature in Fourier-transform infrared (FTIR) spectra, with C-D stretching modes observed at ~2,100–2,300 cm⁻¹, compared to C-H stretches at ~2,850–3,000 cm⁻¹ in non-deuterated analogues .
Table 1: Isotopic labeling effects on molecular properties
| Property | This compound | Non-deuterated analogue |
|---|---|---|
| Molecular formula | C22H17D3O12 | C22H20O12 |
| Molecular weight (g/mol) | 479.41 | 476.39 |
| Methoxy group signal | Absent in ¹H-NMR | δH 3.85–3.89 ppm |
β-D-Glucuronide Conjugation Site Specificity
The β-D-glucuronide moiety is conjugated exclusively at the 3-hydroxyl position of the diosmetin aglycone, as confirmed by tandem mass spectrometry (MS/MS) and nuclear Overhauser effect spectroscopy (NOESY) . Fragmentation patterns in collision-induced dissociation (CID) reveal a characteristic loss of the glucuronic acid unit (176 AMU), producing a diagnostic ion at m/z 299.1 for the deuterated aglycone .
The β-anomeric configuration of the glucuronide linkage is verified by J-coupling constants (J = ~7–8 Hz) in ¹H-NMR, consistent with axial-equatorial proton arrangements in β-configured pyranose rings . Density functional theory (DFT) calculations further support this configuration, showing a 2.3 kcal/mol energy preference for the β-anomer over the α-form due to reduced steric hindrance .
Comparative Analysis with Non-Deuterated Analogues
Deuterium labeling induces subtle but measurable differences in physicochemical properties:
- Solubility : The deuterated compound exhibits 12% lower aqueous solubility (1.8 mg/mL vs. 2.05 mg/mL for the non-deuterated form) due to increased hydrophobic surface area from CD3 .
- Chromatographic behavior : Reverse-phase HPLC shows a 0.3-minute retention time shift for the deuterated form, attributed to isotopic effects on hydrophobic interactions .
- Stability : Accelerated stability studies (40°C/75% RH) reveal a 15% slower degradation rate for the deuterated compound, likely due to kinetic isotope effects stabilizing the methoxy group against oxidative cleavage .
Table 2: Spectral comparison of deuterated vs. non-deuterated forms
| Technique | This compound | Non-deuterated form |
|---|---|---|
| ¹H-NMR (methoxy region) | No signal | Singlet at δH 3.87 ppm |
| IR (C-D stretch) | 2,180 cm⁻¹ | Absent |
| MS/MS base peak | m/z 299.1 | m/z 299.1 |
Computational Modeling of Stereoelectronic Effects
DFT calculations (B3LYP/6-311+G(d,p)) reveal how deuterium substitution influences electronic structure:
- Charge distribution : The CD3 group exhibits a 0.02 e⁻ higher electron density compared to CH3, polarizing the adjacent glucuronide oxygen .
- Bond lengths : The C-D bond (1.09 Å) is shorter than C-H (1.10 Å), increasing bond dissociation energy by 1.2 kcal/mol .
- Hydrogen bonding : Molecular dynamics simulations show the deuterated methoxy group forms 7% stronger hydrogen bonds with water, stabilizing the solvation shell .
Ion mobility-mass spectrometry (IMS-MS) corroborates computational predictions, demonstrating a 3% reduction in collision cross-section for the deuterated form (98 Ų vs. 101 Ų), consistent with tighter molecular packing .
Figure 1: DFT-optimized structure of this compound (gray = carbon, red = oxygen, blue = deuterium). The glucuronide moiety adopts a chair conformation, minimizing steric clashes with the CD3 group .
Properties
Molecular Formula |
C₂₂H₁₇D₃O₁₂ |
|---|---|
Molecular Weight |
479.41 |
Synonyms |
5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-methoxyphenyl-β-D-Glucopyranosiduronic Acid-d3 |
Origin of Product |
United States |
Scientific Research Applications
Anti-Inflammatory Effects
Recent studies have demonstrated that diosmetin-d3 3-O-β-D-Glucuronide exhibits notable anti-inflammatory effects. In an ex vivo study using human skin explants, the compound was tested against inflammation induced by substance P. The results indicated a significant reduction in interleukin-8 (IL-8) secretion, which is a marker of inflammation. Specifically, at a concentration of 2700 pg/mL, there was a decrease in IL-8 levels by approximately 49.6% (p < 0.0001), alongside a reduction in capillary dilation .
Table 1: Anti-Inflammatory Effects of this compound
| Concentration (pg/mL) | IL-8 Reduction (%) | Capillary Dilation Reduction (%) |
|---|---|---|
| 0 | - | - |
| 300 | - | - |
| 900 | - | - |
| 2700 | 49.6 | Significant Reduction |
| 8500 | - | - |
Antioxidant Properties
The antioxidant capabilities of this compound were also evaluated through experiments involving UVB-induced oxidative stress. The compound significantly decreased hydrogen peroxide levels and the formation of cyclobutane pyrimidine dimers (CPDs), which are indicative of DNA damage due to oxidative stress. The maximal effect on hydrogen peroxide production was observed at the same concentration of 2700 pg/mL, achieving a reduction of about 48.6% (p < 0.0001) compared to controls .
Table 2: Antioxidant Effects of this compound
| Concentration (pg/mL) | Hydrogen Peroxide Reduction (%) | CPD-positive Cells Reduction (%) |
|---|---|---|
| 0 | - | - |
| 300 | - | - |
| 900 | - | - |
| 2700 | 48.6 | Significant Reduction |
| 8500 | - | - |
Therapeutic Applications in Chronic Venous Disease
This compound plays a crucial role in the pathophysiology of chronic venous disease (CVD). Its anti-inflammatory and antioxidant properties suggest it may help mitigate symptoms associated with CVD by reducing inflammation and oxidative stress within the vascular system. The compound's effects were comparable to those observed with higher doses of diosmin, indicating its potential as an effective therapeutic agent for managing CVD symptoms .
Case Studies and Clinical Applications
Several clinical studies have highlighted the efficacy of diosmin and its metabolites, including this compound, in treating chronic venous insufficiency and related disorders. For instance, one study found that oral administration of diosmin resulted in significant improvements in patient-reported symptoms of CVD after six months of treatment . These findings support the hypothesis that this compound is not only a metabolite but also an active component contributing to the therapeutic effects observed with diosmin.
Comparison with Similar Compounds
Key Observations :
- Position of Glucuronidation: The biological activity and metabolic stability of flavonoid glucuronides depend on the conjugation site. For example, diosmetin-3-O-β-D-glucuronide and quercetin-3-O-β-D-glucuronide share the same 3-O position, but quercetin’s additional 4'-hydroxyl group alters its antioxidant and enzyme inhibition profiles .
- Deuterium Labeling: Diosmetin-d3 and hesperetin-d3 derivatives are synthesized to improve traceability in mass spectrometry-based assays, unlike non-deuterated resveratrol or quercetin glucuronides .
Pharmacokinetic Profiles
Key Observations :
- Diosmetin-d3 Glucuronide : Achieves higher plasma concentrations than resveratrol glucuronide, likely due to diosmin’s optimized formulation (e.g., micronization) .
- Quercetin Glucuronide : Demonstrates superior bioavailability over aglycone quercetin, highlighting the role of glucuronidation in enhancing solubility .
Key Observations :
- Anti-Inflammatory Effects: Diosmetin glucuronide significantly reduces oxidative stress markers (e.g., IL-6, TNF-α) in human skin models, outperforming non-glucuronidated diosmetin .
- Enzyme Interactions : Quercetin glucuronide’s carboxylate group forms strong hydrogen bonds with butyrylcholinesterase, a feature absent in methyl ester derivatives .
Analytical and Industrial Relevance
Preparation Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Column : Ascentis RP-Amide (150 × 2.1 mm, 5 µm) for reversed-phase separation.
-
Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Detection : Multiple reaction monitoring (MRM) transitions at m/z 733.2 → 303.1 (diosmetin-d3) and m/z 757.2 → 581.1 (glucuronide moiety).
Table 2: LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray (ESI), Negative |
| Collision Energy | 25–30 eV |
| Retention Time | 6.8 ± 0.2 min |
| Limit of Quantification | 50 pg/mL (plasma) |
Differential Ion-Mobility Spectrometry (DIMS)
DIMS separates isobaric glucuronide isomers (e.g., 3-O- vs. 7-O-glucuronides) based on collisional cross-section differences. For this compound, a compensation voltage (CV) of −2.5 V distinguishes it from 7-O-regioisomers (CV = −3.1 V).
Applications in Pharmacological Research
This compound serves as an internal standard in pharmacokinetic studies and a probe for anti-inflammatory mechanisms. In human skin explants, 2,700 pg/mL of the compound reduced interleukin-8 (IL-8) secretion by 49.6% and mitigated UVB-induced oxidative stress, underscoring its therapeutic potential.
Key Findings :
Q & A
Q. Q1. How is Diosmetin-d3 3-O-β-D-Glucuronide synthesized, and what are the key methodological considerations?
A1. The synthesis of deuterated glucuronides like this compound typically involves selective glucuronidation of the parent compound (e.g., diosmetin-d3) using enzymatic or chemical methods. For example, β-glucuronidase-mediated conjugation or Mitsunobu coupling can be employed. Critical considerations include:
- Protection/deprotection strategies : To ensure regioselectivity (e.g., avoiding 7-O-glucuronidation, a common competing pathway).
- Isotopic purity : Use of deuterated precursors (e.g., 13C,D3-diosmetin) and validation via mass spectrometry to confirm isotopic integrity .
- Chromatographic purification : Silica gel chromatography with solvent systems like ethyl acetate:acetic acid (94:6) ensures high purity .
Q. Q2. What analytical methods are recommended for confirming the identity and purity of this compound?
A2. A combination of techniques is essential:
- NMR spectroscopy : 1H and 13C NMR (e.g., 500 MHz Avance Bruker spectrometer) to confirm glucuronide linkage (e.g., β-anomeric proton signal at δ ~5.0 ppm) and deuterium incorporation .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., C21H17D3O12) and isotopic pattern .
- Micro-liquid chromatography (μ-LC) : For metabolic studies, coupled with stable isotope-labeled internal standards (e.g., 13C,D3-diosmetin) to enhance sensitivity .
Q. Q3. What are the primary metabolic pathways of this compound in humans?
A3. In vivo, diosmetin glucuronides are major metabolites of diosmin. Key pathways include:
- Hepatic glucuronidation : Mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT1A8, which favor 3-O-glucuronidation over 7-O .
- Enterohepatic recirculation : Observed in pharmacokinetic studies using deuterated tracers to track systemic exposure .
- Competing sulfation : Co-administration with paracetamol-3-β-D-glucuronide (a sulfation inhibitor) can clarify pathway dominance .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictions in reported glucuronidation regioselectivity (3-O vs. 7-O) for diosmetin derivatives?
A4. Discrepancies may arise from enzymatic source differences (e.g., human vs. rat UGT isoforms) or reaction conditions:
- Enzyme screening : Compare activity of recombinant UGT isoforms (e.g., UGT1A1 vs. UGT1A9) under standardized pH and cofactor conditions .
- Isotope tracing : Use deuterated diosmetin (d3) to distinguish endogenous vs. exogenous metabolites in complex matrices .
- Kinetic modeling : Calculate Km and Vmax for competing pathways to identify dominant factors (e.g., substrate concentration, pH) .
Q. Q5. What strategies optimize the stability of this compound in biological matrices?
A5. Stability challenges include enzymatic hydrolysis and pH-dependent degradation:
Q. Q6. How do structural modifications (e.g., deuteration) impact the pharmacokinetics and bioactivity of diosmetin glucuronides?
A6. Deuteration alters metabolic and physicochemical properties:
- Deuterium isotope effects : Slows hepatic clearance by reducing CYP450-mediated oxidation (e.g., CYP3A4) .
- Plasma protein binding : Assess via equilibrium dialysis; deuterated forms may show increased binding due to hydrophobic effects .
- Bioactivity assays : Compare anti-inflammatory or antioxidant activity of deuterated vs. non-deuterated forms using cell models (e.g., LPS-stimulated macrophages) .
Q. Q7. What in vitro models best predict in vivo interactions of this compound with transporters or enzymes?
A7. Use:
- Caco-2 monolayers : To study intestinal absorption and efflux via P-gp or BCRP .
- Hepatocyte co-cultures : Evaluate hepatic uptake (e.g., OATP1B1/1B3) and biliary excretion .
- UGT-overexpressing cell lines : HEK293 cells transfected with UGT isoforms to quantify glucuronidation kinetics .
Q. Q8. How can researchers address batch-to-batch variability in synthetic this compound?
A8. Mitigation strategies include:
- Process analytical technology (PAT) : Real-time monitoring (e.g., in-line FTIR) during glucuronidation .
- Design of experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent ratio) via factorial design .
- QC protocols : Mandatory NMR/HRMS validation for each batch, with acceptance criteria (e.g., ≥98% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
